![molecular formula C11H10N2O3S B2747142 5-[(4-羟基-3-甲氧基苯基)甲亚]-4-亚氨基-1,3-噻唑烷-2-酮 CAS No. 1975145-42-6](/img/no-structure.png)

5-[(4-羟基-3-甲氧基苯基)甲亚]-4-亚氨基-1,3-噻唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

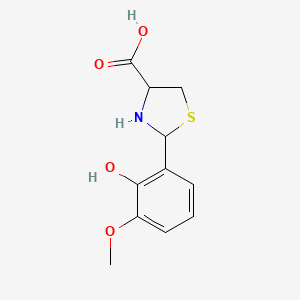

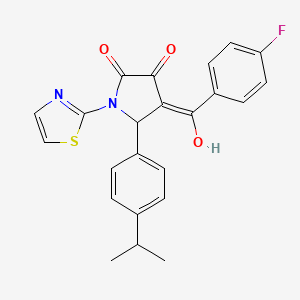

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.27. The purity is usually 95%.

BenchChem offers high-quality 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

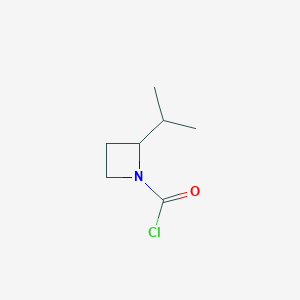

合成与表征

合成类似于"5-[(4-羟基-3-甲氧基苯基)亚甲基]-4-亚氨基-1,3-噻唑烷-2-酮"的化合物的过程涉及各种方法,旨在创造具有潜在治疗用途的有效分子。这些化合物是通过涉及缩合和环加成过程的反应合成的,为进一步的药理学评估提供了基础。例如,一项研究描述了4-噻唑烷酮衍生物的合成和表征,展示了它们作为抗菌剂的潜力,因为它们的构效关系 (Patel 等人,2010).

抗菌活性

几项研究强调了噻唑烷酮衍生物的抗菌特性,表明它们作为针对各种细菌和真菌感染的新型治疗剂的潜力。这些化合物的合成通常旨在增强它们的选择性和效力。例如,由亚氨基-4-甲氧基苯酚噻唑衍生物合成的化合物对特定细菌和真菌表现出中等活性,具有显着的生长抑制作用,表明它们在抗菌治疗中的用途 (Vinusha 等人,2015).

抗真菌和抗菌特性

已经探索了噻唑烷酮衍生物的修饰以包括各种取代基,以增强它们的抗真菌和抗菌功效。此类修饰旨在提高化合物的生物利用度和效力。例如,已证明添加羟基、甲氧基、硝基和氯基可以显着增强这些衍生物的抗菌功效 (Vicini 等人,2006).

抗炎和杀线虫活性的生物学评估

除了抗菌特性之外,噻唑烷酮衍生物还因其抗炎和杀线虫活性而受到评估,表明它们在更广泛的药理学应用中的潜力。此类研究对于识别用于药物开发的先导化合物至关重要,重点关注具有炎症成分和农业应用的疾病 (Srinivas 等人,2008).

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific molecular features .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways. Given its structural features, it could potentially influence pathways involving aromatic compounds and heterocyclic compounds . .

Pharmacokinetics

Its lipophilicity suggests it may have good cellular uptake

Result of Action

Based on its structural similarity to other compounds, it may have potential anti-proliferative and apoptotic effects

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 g, 6.4 mmol) and thiosemicarbazide (0.8 g, 6.4 mmol) in acetic acid (20 mL) and stir at room temperature for 2 hours.", "Step 2: Add sodium acetate (1.2 g, 14.4 mmol) to the reaction mixture and heat at 80°C for 4 hours to promote cyclization.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add hydrogen peroxide (30%, 1 mL) to the solution.", "Step 5: Heat the mixture at reflux for 2 hours to promote oxidation.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Recrystallize the solid from ethanol to obtain 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one as a yellow solid (yield: 70-80%)." ] } | |

CAS 编号 |

1975145-42-6 |

分子式 |

C11H10N2O3S |

分子量 |

250.27 |

IUPAC 名称 |

(5Z)-4-amino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-2-one |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-6(2-3-7(8)14)5-9-10(12)13-11(15)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5- |

InChI 键 |

QXUJSIBXSHADES-UITAMQMPSA-N |

SMILES |

COC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)

![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)

![N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2747081.png)

![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)